
1-(tert-Butyl)-1H-1,2,3-Triazol-4-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C7H11N3O. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features a triazole ring substituted with a tert-butyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl)-1H-1,2,3-triazole-4-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Vorbereitungsmethoden
The synthesis of 1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde typically involves a two-step process. The first step is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms the triazole ring. This reaction is carried out using azides and propargyl alcohol or acetal-protected propargyl aldehydes . The second step involves the oxidation or hydrolysis of the intermediate to yield the desired aldehyde . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
1-(tert-Butyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazole ring can participate in substitution reactions, where the tert-butyl group or other substituents can be replaced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with molecular targets through its functional groups. The triazole ring can coordinate with metal ions, enhancing its catalytic properties in reactions like CuAAC . The aldehyde group can form covalent bonds with nucleophiles, making it useful in bioconjugation and labeling applications . The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a tert-butyl group, leading to different reactivity and applications.
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Contains a nitrophenyl group, which introduces electron-withdrawing effects and alters its chemical behavior.
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde: Features a benzyl group, affecting its solubility and reactivity compared to the tert-butyl derivative.
The uniqueness of 1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde lies in its combination of steric and electronic properties, making it a valuable compound for various synthetic and research applications.
Eigenschaften
IUPAC Name |
1-tert-butyltriazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-7(2,3)10-4-6(5-11)8-9-10/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAJZZHMXMIDID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129027-65-2 |
Source


|
| Record name | 1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
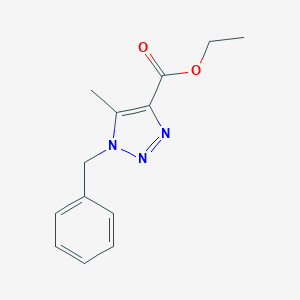
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)

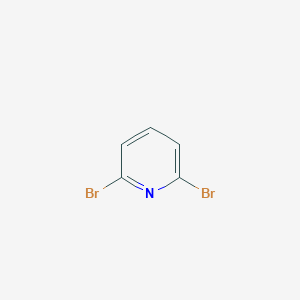
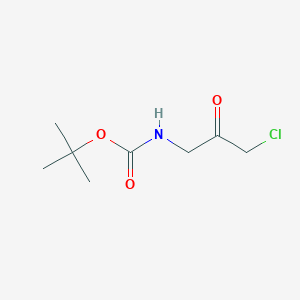

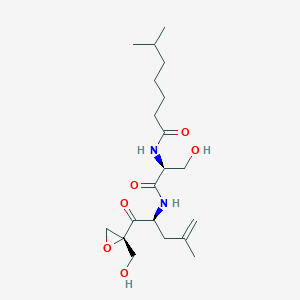
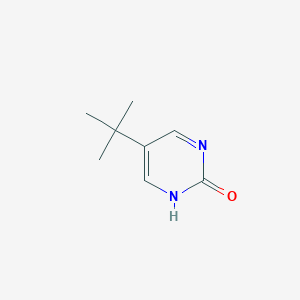
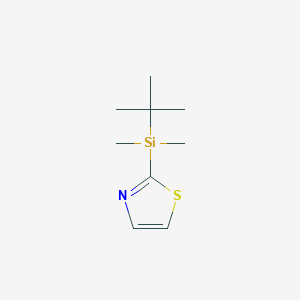
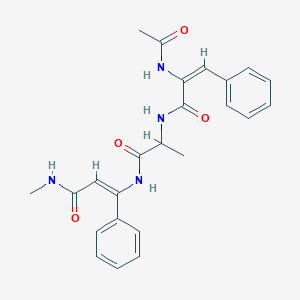
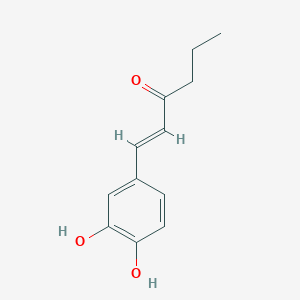
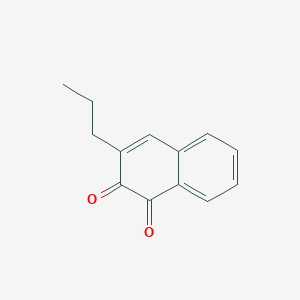
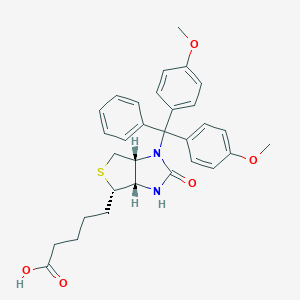
![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)
